5-Bromo-2-chloro-3-nitrobenzoic acid
Overview
Description
5-Bromo-2-chloro-3-nitrobenzoic acid is a compound that is structurally related to various benzoic acid derivatives which have been studied for their potential use in the synthesis of heterocyclic compounds, luminescent materials, and bioactive molecules. Although the specific compound is not directly studied in the provided papers, the related compounds offer insights into the chemical behavior and applications that could be relevant for 5-Bromo-2-chloro-3-nitrobenzoic acid.
Synthesis Analysis
The synthesis of related compounds, such as those derived from 4-Chloro-2-fluoro-5-nitrobenzoic acid, involves the use of multireactive building blocks that can lead to various nitrogenous heterocycles. These methods typically involve immobilization on a polymer support, followed by substitution and cyclization reactions to afford a range of heterocyclic structures . This approach could potentially be adapted for the synthesis of derivatives of 5-Bromo-2-chloro-3-nitrobenzoic acid.
Molecular Structure Analysis
The molecular structure of related compounds, such as 5-Chloro-6-nitro-2-cyclohexylmethylbenzoxazole, has been analyzed using techniques like X-ray crystallography and quantum mechanical methods. These studies reveal non-planar conformations and provide detailed information on the molecular geometry . Similar analyses could be conducted on 5-Bromo-2-chloro-3-nitrobenzoic acid to understand its conformational preferences and how they might influence its reactivity.
Chemical Reactions Analysis
The chemical reactivity of benzoic acid derivatives is often influenced by the presence of substituents on the aromatic ring. For instance, the synthesis of hydrazide-hydrazones from 5-bromo-2-iodobenzoic acid involves a condensation reaction, and the resulting compounds exhibit a range of bioactivities . The presence of electron-withdrawing groups such as nitro and halogens can significantly affect the reactivity and the type of chemical transformations that these compounds can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives can be quite diverse. For example, 2-chloro-5-nitrobenzoic acid complexes with lanthanides have been shown to exhibit luminescent properties, with high quantum yields and long excited state lifetimes . Additionally, the determination of residues of related compounds in various matrices, such as soil and biological samples, has been achieved using chromatographic techniques, indicating the potential for environmental persistence and the need for careful monitoring .
Scientific Research Applications
Application 1: Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors
- Summary of the Application: 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- Methods of Application or Experimental Procedures: The preparation of this compound involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The raw starting material used is cheap and easily available dimethyl terephthalate .
- Results or Outcomes: The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% . This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
Application 2: Preparation of High-Selectivity 5-Bromo-2-Chlorobenzoic Acid
- Summary of the Application: This compound is used in the preparation of high-selectivity 5-bromo-2-chlorobenzoic acid, which is a common key intermediate for synthesizing a novel antidiabetic SGLT-2 inhibitor .
- Methods of Application or Experimental Procedures: The preparation method takes 2-chlorobenzoic acid as a raw material, and a monobromination reaction is carried out in an NBS/sulfuric acid system to prepare 5-bromo-2-chlorobenzoic acid . A catalyst for inhibiting the generation of 4-bromo-2-chlorobenzoic acid is added in the reaction process .
- . The process is simple, the yield can reach 85 percent, and the cost is low .
Application 3: Synthesis of Substituted Phenyl Oxazoles
- Summary of the Application: This compound is used in the synthesis of substituted phenyl oxazoles, which are novel LSD1 inhibitors with antiproliferative activity .
- Methods of Application or Experimental Procedures: The specific methods of synthesis are not provided in the source, but typically involve organic reactions such as condensation or cyclization .
- Results or Outcomes: The synthesized phenyl oxazoles act as LSD1 inhibitors and show antiproliferative activity .
Application 4: Synthesis of Cathespin L Inhibitors
- Summary of the Application: This compound is used to synthesize cathespin L inhibitors .
- Methods of Application or Experimental Procedures: The specific methods of synthesis are not provided in the source, but typically involve organic reactions such as condensation or cyclization .
- Results or Outcomes: The synthesized compounds act as cathespin L inhibitors .
Safety And Hazards
5-Bromo-2-chloro-3-nitrobenzoic acid is labeled with the signal word “Warning” and is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use personal protective equipment/face protection .
properties
IUPAC Name |
5-bromo-2-chloro-3-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLINULPTLDKOLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-3-nitrobenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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